molecular formula C17H23ClN2O2 B12229768 4-[(4-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

4-[(4-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B12229768
M. Wt: 322.8 g/mol
InChI Key: GWFVADLTFHXJPY-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multiple steps, starting with the preparation of the core structures, followed by functional group modifications. One common method involves the reaction of 4-chlorobenzyl chloride with morpholine to form 4-(4-chlorobenzyl)morpholine. This intermediate is then reacted with piperidine-1-carbonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic substitution reactions can replace certain groups with others, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(4-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be employed in studies of enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzyl)morpholine
  • Piperidine-1-carbonyl chloride
  • 4-Chlorobenzyl chloride

Uniqueness

4-[(4-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to its combination of a morpholine ring, a piperidine ring, and a chlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.8 g/mol

IUPAC Name

[4-[(4-chlorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C17H23ClN2O2/c18-15-6-4-14(5-7-15)12-19-10-11-22-16(13-19)17(21)20-8-2-1-3-9-20/h4-7,16H,1-3,8-13H2

InChI Key

GWFVADLTFHXJPY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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